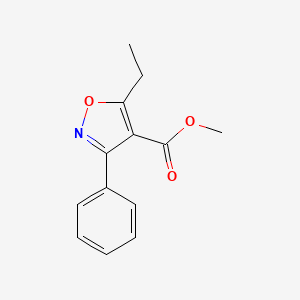

methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate

描述

属性

IUPAC Name |

methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-10-11(13(15)16-2)12(14-17-10)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBUQVKSPZKILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate typically involves condensation reactions between hydroxamoyl chlorides and β-keto esters, followed by cyclization to form the isoxazole ring. This strategy is well-documented in the synthesis of various 3,5-disubstituted isoxazole-4-carboxylates.

Preparation via Condensation of Benzohydroxamoyl Chloride and Methyl Acetoacetate

A key method involves the condensation of benzohydroxamoyl chloride (which provides the 3-phenyl substituent) with methyl acetoacetate (providing the 5-ethyl substituent after appropriate modification) in the presence of a base such as triethylamine. The reaction proceeds as follows:

- Reactants: Benzohydroxamoyl chloride and methyl acetoacetate.

- Catalyst/Base: Triethylamine.

- Solvent and Conditions: Typically carried out in an inert solvent under anhydrous conditions to prevent hydrolysis.

- Mechanism: The nucleophilic attack of the enolate form of methyl acetoacetate on the hydroxamoyl chloride leads to an intermediate that cyclizes to form the isoxazole ring.

- Outcome: Formation of methyl 3-phenyl-5-ethylisoxazole-4-carboxylate.

This method is supported by patent literature describing the synthesis of methyl 3-phenyl-5-methylisoxazole-4-carboxylate analogs, where methyl acetoacetate is used as the β-keto ester component, and benzohydroxamoyl chloride provides the phenyl substituent at the 3-position.

Use of Anhydrous Dehydrating Agents

To improve yields and purity, the condensation is often conducted in the presence of anhydrous salts or molecular sieves acting as dehydrating agents. These agents remove water generated during the reaction, shifting the equilibrium toward product formation and minimizing side reactions.

Hydrolysis and Further Functionalization

Post-condensation, the methyl ester group can be hydrolyzed under basic conditions (e.g., potassium hydroxide) to yield the corresponding carboxylic acid if desired. However, for this compound, the methyl ester is typically retained as the final product.

Alternative Synthetic Routes and Considerations

While the condensation of hydroxamoyl chlorides with β-keto esters is the primary route, other methods reported for related isoxazole derivatives include:

Orthoformate-mediated cyclization: Reaction of β-keto esters with triethyl orthoformate and acetic anhydride to form ethoxymethylene intermediates, followed by treatment with hydroxylamine salts to form the isoxazole ring. This approach is more common in preparing 5-methylisoxazole derivatives but may be adapted for ethyl-substituted analogs.

Use of hydroxylamine sulfate: As a safer and more effective hydroxylamine source compared to hydrochloride salts, hydroxylamine sulfate can improve reaction clarity and reduce impurities during cyclization.

Temperature control: Maintaining low temperatures (e.g., -20 °C to 0 °C) during hydroxylamine addition enhances regioselectivity and reduces by-product formation.

Data Table Summarizing Key Preparation Parameters

| Step | Reactants/Conditions | Temperature Range | Notes |

|---|---|---|---|

| 1 | Benzohydroxamoyl chloride + methyl acetoacetate + triethylamine | Room temperature to reflux (variable) | Condensation to form isoxazole ring |

| 2 | Use of anhydrous MgSO4 or molecular sieves | Ambient | Dehydrating agent to improve yield |

| 3 | Hydrolysis with KOH (optional) | Reflux | Converts ester to acid if needed |

| 4 | Alternative: β-keto ester + triethyl orthoformate + acetic anhydride | 75 °C to 150 °C | Formation of ethoxymethylene intermediate |

| 5 | Reaction with hydroxylamine sulfate + sodium acetate | -20 °C to 0 °C | Cyclization to isoxazole, improves regioselectivity |

Research Findings and Optimization

The condensation reaction's efficiency is influenced by the choice of base and dehydrating agent, with triethylamine and anhydrous magnesium sulfate commonly yielding high purity products.

Hydroxylamine sulfate, compared to hydrochloride, results in fewer isomeric impurities and a clearer reaction mixture during cyclization steps, which is critical for obtaining high-purity isoxazole esters.

Low-temperature conditions during hydroxylamine addition favor selective attack on the ethoxymethylene carbon, reducing side products and increasing overall yield and purity.

The use of molecular sieves or anhydrous salts as dehydrating agents during condensation minimizes hydrolysis and side reactions, enhancing the yield of this compound.

化学反应分析

Types of Reactions

methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid.

Reduction: 5-Ethyl-3-phenyl-isoxazole-4-methanol.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

科学研究应用

Medicinal Chemistry

Methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate has been extensively investigated for its potential therapeutic applications:

- Anti-inflammatory Activity : Studies have shown that this compound can reduce levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests its potential role in treating inflammatory diseases.

- Antimicrobial Properties : In vitro evaluations demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its utility in developing new antimicrobial agents .

- Anticancer Effects : Research involving various cancer cell lines revealed that this compound exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin, particularly effective against MCF7 breast cancer cells.

Biological Studies

The compound has been utilized in studies exploring its interactions with biological targets:

- Enzyme Inhibition : Investigations into the binding affinities of this compound with specific enzymes suggest that it may inhibit their activity by binding to active sites, thereby blocking substrate access .

- Therapeutic Potential : Its structural characteristics allow it to interact with various biological pathways, making it a candidate for further drug development .

Anticancer Study

A notable study assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated an IC50 value comparable to that of doxorubicin, highlighting its potential as an anticancer agent.

Antimicrobial Evaluation

In vitro tests revealed that derivatives of methyl 5-ethyl-3-phenyloxazole showed significant inhibition against bacterial strains. This supports its application in developing treatments for bacterial infections.

Anti-inflammatory Mechanism

Research demonstrated that the compound could effectively lower pro-inflammatory cytokine levels in cell cultures subjected to inflammatory stimuli. This finding underscores its potential therapeutic role in inflammatory conditions.

作用机制

The mechanism of action of methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

相似化合物的比较

Key Observations :

- Steric Effects : Bulky groups at position 3 (e.g., anthracenyl in MC221 ) reduce solubility, whereas smaller groups like phenyl or ethyl balance lipophilicity and solubility.

- Electronic Effects : Electron-withdrawing substituents (e.g., Cl, CF₃ in 30a ) enhance electrophilicity, making the oxazole ring more reactive toward nucleophiles.

- Functional Group Utility : Bromo and iodomethyl groups (as in 30a and ) serve as handles for further derivatization via cross-coupling or substitution reactions.

生物活性

Methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 231.25 g/mol. The compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of ethyl and phenyl groups contributes to its unique properties and potential applications in medicinal chemistry and materials science.

The mechanism of action for this compound involves its interaction with specific molecular targets. Research indicates that this compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Its structural characteristics allow it to interact with various biological pathways, potentially leading to therapeutic effects such as:

- Anti-inflammatory activity

- Antimicrobial properties

- Anticancer effects .

Anti-inflammatory Activity

Studies have shown that derivatives of oxazole compounds, including this compound, exhibit significant anti-inflammatory effects. These compounds have been tested in vitro for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.

Anticancer Effects

The compound has also been evaluated for its anticancer properties. Several studies report that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways. For example, flow cytometry assays have revealed that this compound can induce cell death in MCF-7 breast cancer cells in a dose-dependent manner .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 5-Methyl-3-phenyl-isoxazole | Structure | Anticancer |

| Ethyl 5-methyl-isoxazole | Structure | Antimicrobial |

| Methyl 5-methyl-isoxazole | Structure | Anti-inflammatory |

The presence of the ethyl group in this compound is significant as it influences its chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Study : A study conducted on various cancer cell lines showed that this compound exhibited cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. It was particularly effective against MCF7 cells, indicating its potential as an anticancer agent .

- Antimicrobial Evaluation : In vitro tests revealed that methyl 5-ethyl-3-phenyloxazole derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating bacterial infections.

- Anti-inflammatory Mechanism : Research demonstrated that the compound could reduce levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli, highlighting its potential therapeutic role in inflammatory diseases.

常见问题

Q. What synthetic methodologies are recommended for preparing methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate, and how is reaction progress optimized?

Answer:

- Synthetic Routes : A common approach involves cyclocondensation of precursors under reflux conditions. For example, ethyl 2-chloro-2-oxoacetate derivatives can react with substituted amines in toluene under reflux for 6–15 hours, monitored by thin-layer chromatography (TLC) .

- Optimization : Key parameters include temperature control (e.g., 80–110°C), stoichiometric ratios, and catalysts like methylsulfonic acid. Yield optimization often requires iterative adjustment of reaction time and purification via flash chromatography (EtOAc/cyclohexane gradients) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions and ester functionality. For example, carbonyl carbons typically appear at ~165–170 ppm in ¹³C NMR .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% by area normalization).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₃H₁₃NO₃) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets?

Answer:

- Methodology :

- Target Selection : Prioritize proteins implicated in disease pathways (e.g., kinases, receptors).

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding poses.

- Validation : Compare docking scores (e.g., binding affinity in kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays.

- Example : Analogous oxadiazole derivatives show hydrogen bonding with amino acids (e.g., Arg125 in kinases) and hydrophobic interactions with aliphatic residues .

Q. How should researchers address contradictory data in biological activity across assays?

Answer:

- Troubleshooting Steps :

- Assay Replication : Repeat experiments under standardized conditions (e.g., pH, temperature).

- Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V staining) .

- Cell Line Variability : Test across multiple cell lines (e.g., HeLa, MCF-7) to rule out lineage-specific effects .

- Statistical Analysis : Apply ANOVA or non-parametric tests to assess significance (p < 0.05).

Q. What computational methods predict the environmental fate and degradation pathways of this compound?

Answer:

- Degradation Modeling : Use EPI Suite to estimate biodegradation half-life (e.g., BioHCwin module) and hydrolysis rates.

- Experimental Validation : Conduct OECD 301D ready biodegradability tests under aerobic conditions. Monitor degradation via HPLC-MS for byproduct identification .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Range | Monitoring Method |

|---|---|---|

| Reaction Temperature | 80–110°C | Thermocouple |

| Reaction Time | 6–15 hours | TLC (Rf = 0.3–0.5) |

| Purification Solvent | EtOAc:Cyclohexane (1:1) | Flash Chromatography |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。